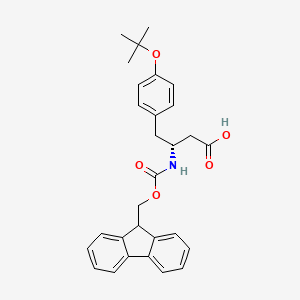

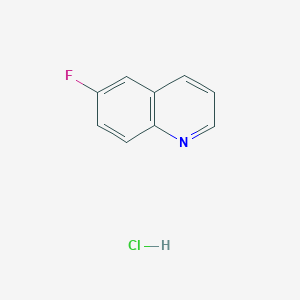

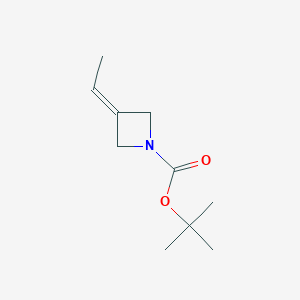

![molecular formula C10H24Cl2N2O B1439888 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-25-9](/img/structure/B1439888.png)

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are related to the structure of 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride is C10H24Cl2N2O . Its molecular weight is 259.21600 g/mol .Scientific Research Applications

Chemical Synthesis and Structural Analysis :

- The compound has been involved in the synthesis of various chemical structures. For example, the synthesis of Schiff and Mannich Bases of Isatin Derivatives involves a process where certain compounds are synthesized using formaldehyde and piperidine, potentially involving similar structural components as 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride (Bekircan & Bektaş, 2008).

Pharmacological Research :

- The compound is structurally related to pharmacological research, where modifications to similar structures have been shown to affect sympathomimetic activity. This is exemplified in studies exploring the differentiation of receptors responsive to isoproterenol (Lands, Ludueña & Buzzo, 1967).

Antimicrobial and Antitumor Activities :

- Research indicates that compounds with similar structures to 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride demonstrate antimicrobial and antitumor activities. For example, certain pyridine derivatives synthesized from similar compounds showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat & Shaikh, 2011). Additionally, research on Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides reveals their potential impact on tumor DNA methylation processes (Hakobyan et al., 2020).

Materials Science and Corrosion Inhibition :

- In the field of materials science, derivatives of similar compounds have been studied for their properties in inhibiting corrosion of metals in certain environments. For example, new diamine derivatives were synthesized and investigated for their action against the corrosion of mild steel in hydrochloric acid solution, indicating potential applications in corrosion prevention (Herrag et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-2-ethyl-1,3-propanediol, indicates that it causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name |

2-[ethyl(piperidin-3-ylmethyl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-2-12(6-7-13)9-10-4-3-5-11-8-10;;/h10-11,13H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMPKWILLHGVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)CC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

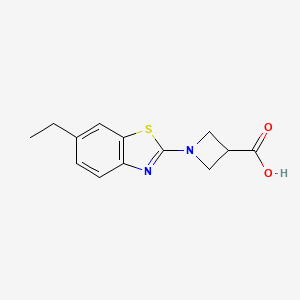

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

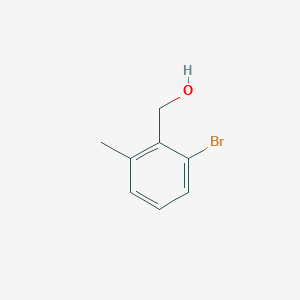

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)